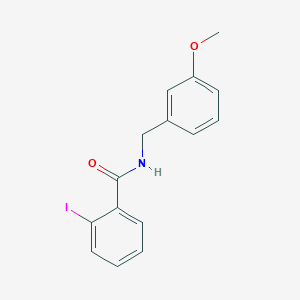

2-iodo-N-(3-methoxybenzyl)benzamide

Description

2-Iodo-N-(3-methoxybenzyl)benzamide (IUPAC name: 2-iodo-N-(3-methoxybenzyl)benzamide) is a halogenated benzamide derivative with the molecular formula C₁₅H₁₄INO₂ (exact mass: 353.159 g/mol) . Its structure features a benzamide core substituted with an iodine atom at the ortho position and a 3-methoxybenzyl group attached to the nitrogen (Fig. 1). This compound serves as a key intermediate in medicinal chemistry, particularly in synthesizing selenazolone derivatives (e.g., ebselen analogs) via cyclization reactions .

Properties

IUPAC Name |

2-iodo-N-[(3-methoxyphenyl)methyl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14INO2/c1-19-12-6-4-5-11(9-12)10-17-15(18)13-7-2-3-8-14(13)16/h2-9H,10H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUIGEZITRUYJGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CNC(=O)C2=CC=CC=C2I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Key Observations:

- Substituent Position : The 4-methoxybenzyl analog (73% yield) outperforms the 2-methoxyethyl derivative (34% yield) , likely due to reduced steric hindrance and improved nucleophilicity of the 4-methoxybenzylamine.

- Functional Groups : The morpholine-containing analog achieves a high yield (78%) , attributed to the electron-donating morpholine group enhancing reactivity. Conversely, the trifluoromethyl biphenyl analog yields 49% , possibly due to steric and electronic effects of the CF₃ group.

Spectral and Structural Comparisons

Infrared (IR) Spectroscopy:

- 2-Iodo-N-(2-methoxyethyl)benzamide : Strong carbonyl (C=O) stretch at 1645 cm⁻¹ and N-H bend at 1530 cm⁻¹ .

- 2-Iodo-N-(3-methoxybenzyl)benzamide : Expected similar C=O stretch (~1650 cm⁻¹) with additional C-O-C stretch from the methoxy group (~1250 cm⁻¹) .

Nuclear Magnetic Resonance (NMR):

- 1H NMR :

- 13C NMR :

- Iodo-substituted aromatic carbons appear at ~95–140 ppm , while the carbonyl carbon resonates near 165 ppm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.